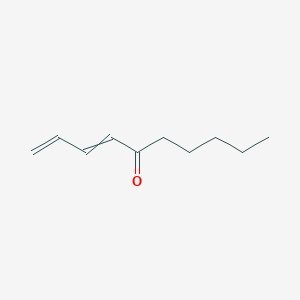

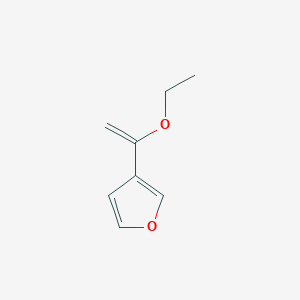

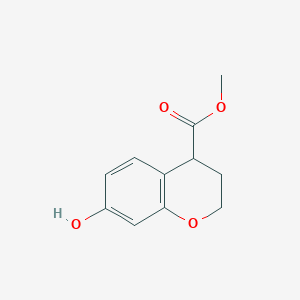

![molecular formula C9H7N3 B8484821 6-Ethenylpyrido[2,3-b]pyrazine CAS No. 878389-49-2](/img/structure/B8484821.png)

6-Ethenylpyrido[2,3-b]pyrazine

カタログ番号 B8484821

CAS番号:

878389-49-2

分子量: 157.17 g/mol

InChIキー: PRWYUXWVDCSPQR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

6-Ethenylpyrido[2,3-b]pyrazine is a heterocyclic compound . It is a novel pyrido[2,3-b]pyrazin based compound . It has been synthesized for the first time and its chemical structures were ascertained by spectral techniques (NMR, FT-IR) .

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions . The chemical structures of the synthesized compounds were confirmed by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of this compound was determined using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . The nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of the molecules were accomplished at B3LYP/6-31G (d,p) level .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multicomponent reactions . The global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using DFT computations . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated . Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response .特性

CAS番号 |

878389-49-2 |

|---|---|

分子式 |

C9H7N3 |

分子量 |

157.17 g/mol |

IUPAC名 |

6-ethenylpyrido[2,3-b]pyrazine |

InChI |

InChI=1S/C9H7N3/c1-2-7-3-4-8-9(12-7)11-6-5-10-8/h2-6H,1H2 |

InChIキー |

PRWYUXWVDCSPQR-UHFFFAOYSA-N |

正規SMILES |

C=CC1=NC2=NC=CN=C2C=C1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

6-chloropyrido[2,3-b]pyrazine (Intermediate 4.2) (3 g, 18.12 mmol, 1.00 eq.) was dissolved in THF (150 mL) and degassed with nitrogen at rt for 10 minutes. Tetrakis (triphenylphosphine)palladium(0) (1.46 g, 1.27 mmol, 0.07 eq.) and vinyltributylstannane (7.47 mL, 23.5 mmol, 1.3 eq.) were added and reaction mixture was stirred at 65° C. for 3 hours. THF was evaporated and crude purified directly by flash chromatography using cyclohexane/ethyl acetate (8/2) to give 2.3 g of the expected compound (Intermediate 4.3) as an orange oil. Amount: 2.3 g; Yield: 81%; Formula: C9H7N3; HPLC Purity: 98%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.32 min; 98%; 1H NMR (DMSO-d6) δ 9.10 (s, 1H), 8.98 (s, 1H), 8.46 (d, 1H, J=8 Hz), 7.95 (d, 1H, J=8 Hz), 6.90 (dd, 1H, Jtrans=17 Hz, Jcis=10 Hz), 6.50 (dd, 1H, Jtrans=17 Hz, Jgem=1.5 Hz), 5.80 (dd, 1H, Jcis=10 Hz, Jgem=1.5 Hz). LC-MS: M/Z ESI: Rt (min) 0.78 min, 158.13 (M+1).

[Compound]

Name

Tetrakis (triphenylphosphine)palladium(0)

Quantity

1.46 g

Type

reactant

Reaction Step Two

Name

Yield

81%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods III

Procedure details

6-chloropyrido[2,3-b]pyrazine (Intermediate 4.2) (3 g, 18.12 mmol, 1.00 eq.) was dissolved in THF (150 mL) and degassed with nitrogen at rt for 10 minutes. Tetrakis (triphenylphosphine) palladium(0) (1.46 g, 1.27 mmol, 0.07 eq.) and vinyltributylstannane (7.47 mL, 23.5 mmol, 1.3 eq.) were added and reaction mixture was stirred at 65° C. for 3 hours. THF was evaporated and crude purified directly by flash chromatography using cyclohexane/ethyl acetate (8/2) to give 2.3 g of the expected compound (Intermediate 4.3) as an orange oil. Amount: 2.3 g; Yield: 81%; Formula: C9H7N3; HPLC Purity: 98%; HPLC H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.32 min; 98%; 1H NMR (DMSO-d6) δ 9.10 (s, 1H), 8.98 (s, 1H), 8.46 (d, 1H, J=8 Hz), 7.95 (d, 1H, J=8 Hz), 6.90 (dd, 1H, Jtrans=17 Hz, Jcis=10 Hz), 6.50 (dd, 1H, Jtrans=17 Hz, Jgem=1.5 Hz), 5.80 (dd, 1H, Jcis=10 Hz, Jgem=1.5 Hz). LC-MS: M/Z ESI: Rt (min) 0.78 min, 158.13 (M+1).

Name

Yield

81%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

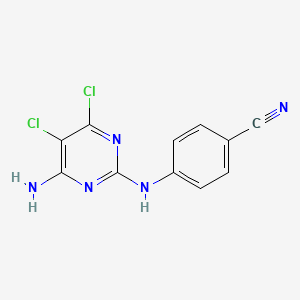

![3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B8484750.png)

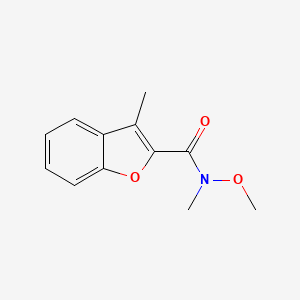

![2-[4-(1-Carboxyethoxy)phenoxy]propanoic acid](/img/structure/B8484773.png)

![4H-Thiopyran-4-one, 3,5-bis[(3,4-dichlorophenyl)methylene]tetrahydro-](/img/structure/B8484777.png)

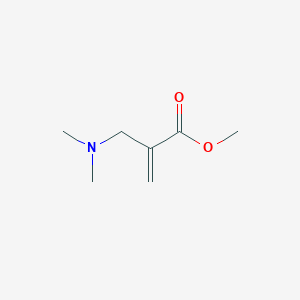

![Carbamic acid,(3-amino-4'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8484813.png)